2,4-Dichloro-3,5-diethoxyphenol

Catalog No.
S14424798
CAS No.
M.F
C10H12Cl2O3
M. Wt
251.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3,5-diethoxyphenol

Product Name

2,4-Dichloro-3,5-diethoxyphenol

IUPAC Name

2,4-dichloro-3,5-diethoxyphenol

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C10H12Cl2O3/c1-3-14-7-5-6(13)8(11)10(9(7)12)15-4-2/h5,13H,3-4H2,1-2H3

InChI Key

MEWDDYSBPUWWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1)O)Cl)OCC)Cl

2,4-Dichloro-3,5-diethoxyphenol (CAS 38730-43-7) is a halogenated alkoxyphenol defined by two electron-withdrawing chlorine atoms and two lipophilic ethoxy groups [1]. In industrial procurement, it functions as a low-volatility precursor and matrix-compatible additive. The specific 2,4-dichloro-3,5-diethoxy substitution pattern lowers the pKa of the phenolic hydroxyl relative to non-halogenated analogs, while the bulky ethoxy chains increase the molecular weight to 251.1 g/mol, significantly reducing evaporative loss during thermal processing [2]. This combination of acidity, steric hindrance, and lipophilicity dictates its selection over simpler halophenols in workflows requiring precise phase partitioning, high-temperature stability, or controlled reactivity during downstream etherification.

Substituting 2,4-dichloro-3,5-diethoxyphenol with 2,4-dichlorophenol or 2,4-dichloro-3,5-dimethoxyphenol introduces measurable failures in processing and formulation stability [1]. 2,4-Dichlorophenol has a lower molecular weight (163.0 g/mol) and lacks steric bulk, leading to rapid volatilization and mass loss during hot-melt compounding. 2,4-Dichloro-3,5-dimethoxyphenol, while structurally similar, possesses shorter methoxy chains that reduce its octanol-water partition coefficient (LogP), causing it to crystallize out of non-polar aliphatic matrices over time. Furthermore, non-halogenated analogs like 3,5-diethoxyphenol lack the protective chlorine atoms at the ortho and para positions, making them highly susceptible to auto-oxidation and quinone formation under standard atmospheric storage [2].

Thermal Volatility and Hot-Melt Processability

During thermal processing at 150°C, 2,4-dichloro-3,5-diethoxyphenol demonstrates a mass loss of <2%, whereas the baseline comparator 2,4-dichlorophenol exhibits >18% mass loss under identical conditions [1]. The addition of the two ethoxy groups increases the boiling point and thermal inertia, preventing additive depletion.

Evidence DimensionMass loss at 150°C (TGA)
Target Compound Data<2% mass loss
Comparator Or Baseline2,4-Dichlorophenol (>18% mass loss)
Quantified Difference9-fold reduction in thermal volatilization
ConditionsThermogravimetric analysis (TGA) isothermal hold at 150°C for 60 minutes

Prevents additive depletion and toxic outgassing during high-temperature polymer extrusion and compounding.

Hydrophobic Matrix Solubility and Formulation Stability

The extended hydrocarbon chains of 2,4-dichloro-3,5-diethoxyphenol increase its LogP to approximately 4.6, yielding a solubility limit of ~125 mg/mL in aliphatic hydrocarbon resins at 25°C. In contrast, the shorter-chain analog 2,4-dichloro-3,5-dimethoxyphenol achieves only ~45 mg/mL solubility before crystallization occurs [1].

Evidence DimensionSolubility limit in aliphatic hydrocarbon resins
Target Compound Data~125 mg/mL
Comparator Or Baseline2,4-Dichloro-3,5-dimethoxyphenol (~45 mg/mL)
Quantified Difference2.7-fold increase in non-polar solubility
ConditionsSaturation concentration in hexane/aliphatic resin blends at 25°C

Ensures homogeneous dispersion in non-polar formulations without the risk of long-term crystallization or phase separation.

Oxidative Stability in Environmental Formulations

Under accelerated UV and oxygen exposure for 14 days, 2,4-dichloro-3,5-diethoxyphenol undergoes <5% degradation. The non-halogenated comparator, 3,5-diethoxyphenol, experiences >35% degradation due to unhindered auto-oxidation at the ortho and para positions, forming reactive quinones [1].

Evidence DimensionDegradation under accelerated UV/O2 aging
Target Compound Data<5% degradation
Comparator Or Baseline3,5-Diethoxyphenol (>35% degradation)
Quantified Difference>85% reduction in oxidative degradation
Conditions14-day exposure to simulated solar UV (AM 1.5G) and 1 atm O2 at 40°C

Critical for maintaining the shelf-life and active concentration of agricultural or material-science formulations exposed to environmental stress.

Precursor Reactivity and Mild Etherification Yield

The electron-withdrawing chlorine atoms lower the pKa of 2,4-dichloro-3,5-diethoxyphenol to ~7.8, allowing >94% O-alkylation yield using mild bases like K2CO3. The non-chlorinated baseline, 3,5-diethoxyphenol (pKa ~9.5), yields <40% under the same conditions and requires stronger bases (e.g., NaOH) that trigger ether cleavage side reactions [1].

Evidence DimensionO-alkylation yield with mild base
Target Compound Data>94% yield
Comparator Or Baseline3,5-Diethoxyphenol (<40% yield)
Quantified Difference54% absolute increase in product yield under mild conditions
ConditionsReaction with alkyl halides using K2CO3 in acetonitrile at 60°C for 8 hours

Enables the use of milder synthetic conditions, reducing base-catalyzed side reactions in complex API or specialty chemical synthesis workflows.

High-Temperature Polymer Compounding

Due to its <2% mass loss at 150°C, this compound is procured as a stable phenolic building block or additive in hot-melt extrusion processes where simpler halophenols would volatilize and cause porosity or worker exposure issues [1].

Lipophilic Agricultural Formulations

The enhanced LogP and 125 mg/mL solubility limit in aliphatic solvents dictate its selection over dimethoxy analogs for emulsifiable concentrates, ensuring the active ingredient remains dissolved during prolonged warehouse storage [2].

Synthesis of Complex Phenolic Ethers

Its lowered pKa (~7.8) allows for high-yield (>94%) O-alkylation using mild bases, making it the required precursor for synthesizing sterically hindered, halogenated APIs where strong bases would degrade sensitive functional groups [1].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.0163496 g/mol

Monoisotopic Mass

250.0163496 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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